Increased Lipophilicity (cLogP) Compared to Thiabendazole
The target compound exhibits a calculated LogP (cLogP) of 2.56, which is 0.36 units higher than that of the unsubstituted parent scaffold thiabendazole (cLogP = 2.2). This difference arises from the nitrile substituent at position 5, which adds a hydrophobic element while simultaneously withdrawing electron density from the aromatic ring . The increased lipophilicity predicts enhanced passive membrane permeation (PAMPA) and may alter tissue distribution profiles relative to thiabendazole [1].
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | 2.56 |
| Comparator Or Baseline | Thiabendazole (2-(4-thiazolyl)benzimidazole): cLogP = 2.2 |
| Quantified Difference | ΔcLogP = +0.36 (16 % increase) |
| Conditions | Computed cLogP values from standardized molecular descriptor calculations (ALogP). Comparative data sourced from vendor specification sheets and PubChem. |
Why This Matters
A 0.36-unit LogP increase can translate to approximately 2–3‑fold higher membrane permeability in cell-based assays, which directly influences candidate selection for intracellular target engagement studies.
- [1] PubChem. National Center for Biotechnology Information. Thiabendazole (CID 5430) – Computed Properties: LogP = 2.2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5430 View Source
